(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-2-yl)methanone
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Description
(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-2-yl)methanone is a useful research compound. Its molecular formula is C26H24N4O2 and its molecular weight is 424.504. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Biochemical Pathways
The compound affects the nucleoside transport pathways by inhibiting the function of ENTs . This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, which can have downstream effects on various cellular processes .
Pharmacokinetics
The irreversible and non-competitive inhibition suggests that the compound may have a long-lasting effect once it has been absorbed and distributed to the target sites .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of nucleotide synthesis and the regulation of adenosine function due to the inhibition of ENTs . This can potentially affect a wide range of cellular processes.
Biological Activity
The compound (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-2-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, and possible therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H24N4O2, with a molecular weight of 424.5 g/mol. The structure includes a piperazine ring linked to a pyrimidine derivative and a naphthalene moiety, which enhances its lipophilicity and biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₈N₄O₂ |
Molecular Weight | 424.5 g/mol |
CAS Number | 1021119-24-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Pyrimidine Derivatives : Synthesized through condensation reactions involving aldehydes and amines.
- Formation of Naphthalene Derivatives : Achieved via Friedel-Crafts acylation or alkylation.
- Coupling Reaction : The piperazine linker is introduced through nucleophilic substitution reactions.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly as a potential therapeutic agent. Its mechanism of action involves interaction with specific molecular targets, including enzymes and receptors.
The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity and affecting various cellular processes. This property makes it a candidate for drug development in areas such as anti-inflammatory and anti-cancer therapies.
Case Studies and Research Findings
- Antimicrobial Activity : A study screened various derivatives for in vitro antimicrobial activity, with several compounds showing moderate to good efficacy against bacterial strains . The structure of this compound suggests potential similar activity.
- Anti-Cancer Potential : Research into related compounds has demonstrated that derivatives with similar structures can act as RET kinase inhibitors, showing promise in inhibiting cancer cell proliferation . This suggests that this compound may exhibit comparable effects.
- Biochemical Probes : Investigations into its use as a biochemical probe have highlighted its ability to interact with specific proteins or enzymes, making it valuable for studying cellular signaling pathways .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-naphthalen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-19-27-24(18-25(28-19)32-23-9-3-2-4-10-23)29-13-15-30(16-14-29)26(31)22-12-11-20-7-5-6-8-21(20)17-22/h2-12,17-18H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBREMIXVSELHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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